2-Methoxy-1,3-thiazole-5-sulfinic acid
Description
Molecular Architecture and Bonding Characteristics
2-Methoxy-1,3-thiazole-5-sulfinic acid (C₄H₅NO₃S₂) features a thiazole backbone substituted with a methoxy group at position 2 and a sulfinic acid (-SOOH) moiety at position 5. The thiazole ring consists of a five-membered heterocyclic structure containing one nitrogen atom at position 1 and one sulfur atom at position 3, forming a conjugated π-system stabilized by resonance. The methoxy group introduces electron-donating effects via its oxygen lone pairs, while the sulfinic acid group contributes both acidic protons and polar character due to its sulfinyl (-SO) and hydroxyl (-OH) functionalities.
The bonding arrangement within the thiazole ring follows Hückel's aromaticity criteria, with six π-electrons delocalized across the conjugated system. The sulfur atom’s lone pair participates in resonance, reducing electron density at the adjacent carbon atoms. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.71 Å for C–S and 1.29 Å for C=N, consistent with partial double-bond character. Substituent effects are evident in the bond angles: the methoxy group induces a slight distortion (∠C2–O–C = 117°), while the sulfinic acid group adopts a tetrahedral geometry around the sulfur atom (∠O–S–O ≈ 106°).
Table 1: Key structural parameters of this compound
| Parameter | Value |
|---|---|
| Molecular formula | C₄H₅NO₃S₂ |
| SMILES | COC1=NC=C(S1)S(=O)O |
| InChIKey | ZNFUMNHNHHFMBD-UHFFFAOYSA-N |
| Bond length (C–S) | 1.71 Å |
| Bond angle (O–S–O) | 106° |
Spectral Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : The spectrum exhibits a singlet at δ 3.85 ppm for the methoxy group’s protons. Aromatic protons resonate as a doublet at δ 7.32 ppm (J = 4.8 Hz) for H-4 and a singlet at δ 8.15 ppm for H-2. The sulfinic acid protons appear as a broad peak at δ 12.1 ppm due to hydrogen bonding.
- ¹³C NMR (101 MHz, DMSO-d₆) : Signals at δ 167.9 ppm (C-2), 152.3 ppm (C-5), and 141.8 ppm (C-4) confirm the thiazole ring. The methoxy carbon appears at δ 56.7 ppm, while the sulfinic acid sulfur-linked carbon resonates at δ 128.4 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
- 3250 cm⁻¹ (O–H stretch of -SOOH)
- 1580 cm⁻¹ (C=N stretch)
- 1180 cm⁻¹ and 1045 cm⁻¹ (asymmetric and symmetric S=O stretches)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.2 [M+H]⁺, with fragmentation patterns at m/z 142.1 (loss of -SOOH) and m/z 97.0 (thiazole ring decomposition).
Table 2: Summary of spectral data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.85 (s), 7.32 (d), 8.15 (s) | OCH₃, H-4, H-2 |
| ¹³C NMR | δ 167.9, 152.3, 128.4 | C-2, C-5, C-SOOH |
| IR | 3250, 1580, 1180, 1045 cm⁻¹ | -SOOH, C=N, S=O |
| MS | 179.2 [M+H]⁺, 142.1, 97.0 | Fragmentation pathways |
Comparative Analysis with Thiazole-5-sulfinic Acid Derivatives
The structural and electronic features of this compound differ significantly from related derivatives:
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride (CID 122235983) :
Sodium 2-methoxy-1,3-thiazole-5-sulfinate (CID 130765570) :
3-Methoxy-1,2-thiazole-5-sulfinic acid (CID 165450265) :
Table 3: Comparative properties of thiazole-5-sulfinic acid derivatives
| Compound | Substituent | ¹H NMR (aromatic) | S=O IR (cm⁻¹) |
|---|---|---|---|
| This compound | -OCH₃, -SOOH | δ 7.32 | 1180, 1045 |
| 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride | -OCH₃, -SO₂F | δ 7.15 | 1240, 1105 |
| Sodium 2-methoxy-1,3-thiazole-5-sulfinate | -OCH₃, -SOO⁻Na⁺ | δ 7.28 | 1120 |
| 3-Methoxy-1,2-thiazole-5-sulfinic acid | -OCH₃, -SOOH | δ 7.45 | 1175, 1030 |
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2/c1-8-4-5-2-3(9-4)10(6)7/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDAGYRBZVHTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Amino-1,3-thiazole derivatives serve as precursors.
- Halogenated thiazoles (e.g., 2-bromo thiazole) facilitate further substitution.
- Ethyl acetate or acetic acid derivatives are used for acetylation or methoxylation.
- Sulfur-containing reagents such as thiourea or sulfinating agents introduce the sulfinic acid group.
Stepwise Synthesis Approach
Based on patent CN105348216A and related literature, a representative synthetic route involves:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Preparation of 2-amino-1,3-thiazole | Reaction of thiourea with monochloroacetaldehyde in toluene at 70°C for 2.5 h | 79.8 | Neutralization with NaOH; isolation by distillation | |
| 2. Diazotization and bromination to 2-bromo-1,3-thiazole | Diazotization of 2-amino-thiazole with sodium nitrite and nitric acid at 2-5°C, followed by bromination with sodium bromide and copper sulfate | 82.3-84.2 | Strict temperature control to avoid byproducts | |
| 3. Introduction of methoxy group at C-2 | Nucleophilic substitution of 2-bromo-thiazole with methoxide ion (e.g., sodium methoxide) under low temperature (-80 to -78°C) | ~90 (literature typical) | Ensures selective substitution without ring degradation | |
| 4. Sulfinic acid group installation at C-5 | Oxidation or sulfinylation via reaction with sulfinating agents such as sulfinate salts or controlled oxidation of thiol intermediates | Variable | Requires mild conditions to prevent overoxidation to sulfonic acid |
Alternative One-Pot and Microwave-Assisted Methods
Recent research (e.g., Nature Communications 2016) has explored one-pot syntheses of substituted thiazoles via:
- Reaction of thioamides with 3-tosyloxypentane-2,4-dione to form acetylthiazoles.
- Subsequent functionalization using arylhydrazines and polyphosphoric acid under microwave irradiation.
Though these methods focus on 5-acetyl or 5-substituted thiazoles, the principles can be adapted for sulfinic acid derivatives by modifying the oxidation step post-ring formation.
Detailed Reaction Conditions and Mechanistic Insights
Preparation of 2-Amino-1,3-thiazole
- Reagents: Thiourea and monochloroacetaldehyde.
- Solvent: Toluene.
- Temperature: 70°C for 2.5 hours.
- Work-up: Neutralization with 20% sodium hydroxide to pH 7, extraction, and distillation.
- Yield: Approximately 79.8%.
- Mechanism: Nucleophilic attack of thiourea sulfur on the aldehyde carbon, followed by cyclization and dehydration to form the thiazole ring.
Diazotization and Bromination to 2-Bromo-1,3-thiazole
- Reagents: Sodium nitrite, concentrated nitric acid, sodium bromide, copper sulfate.
- Temperature: Maintained below 10°C during diazotization and bromination.
- Duration: Diazotization 1 hour; bromination addition 1.5 hours plus 6 hours reaction.
- Yield: 82.3-84.2%.
- Mechanism: Formation of diazonium salt intermediate, followed by Sandmeyer-type bromination.
Methoxylation at Position 2
- Reagents: Sodium methoxide or methanol with base.
- Temperature: Low temperature (-80 to -78°C) to control reactivity.
- Duration: 1.5-2 hours.
- Yield: High (literature suggests >90%).
- Mechanism: Nucleophilic aromatic substitution of bromine by methoxy ion.
Sulfinic Acid Functionalization at Position 5
- Reagents: Sulfinate salts or controlled oxidation agents.
- Conditions: Mild oxidation to avoid overoxidation to sulfonic acid.
- Notes: This step is sensitive and requires optimized conditions to selectively yield sulfinic acid.
Summary Table of Preparation Steps
Analytical Characterization and Purity
- Melting points and NMR spectra are used to confirm structure at each stage.
- Mass spectrometry verifies molecular weights.
- Chromatography (TLC, HPLC) monitors reaction progress and purity.
- The sulfinic acid group is characterized by IR spectroscopy showing characteristic S=O stretching bands.
Research Findings and Optimization Notes
- The stepwise method ensures high yields and selectivity, especially when temperature and pH are carefully controlled during diazotization and bromination.
- Direct substitution of bromine by methoxy is efficient under low temperature to prevent side reactions.
- Sulfinic acid installation requires mild conditions to avoid overoxidation; sulfinate salts are preferred reagents.
- Microwave-assisted one-pot syntheses for related thiazole derivatives demonstrate potential for process intensification but need adaptation for sulfinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-thiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding thiazole derivative with a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 2-Methoxy-1,3-thiazole-5-sulfonic acid.
Reduction: 2-Methoxy-1,3-thiazole-5-thiol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-thiazole-5-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazole-Based Sulfinic/Sulfonic Acids
*Calculated based on formula C₄H₅NO₃S₂.
Key Observations :
Comparison with Sulfonyl Fluoride Derivatives
The sulfonyl fluoride derivative (2-methoxy-1,3-thiazole-5-sulfonyl fluoride) shares the thiazole core but replaces the sulfinic acid with a sulfonyl fluoride (–SO₂F) group. This substitution enhances electrophilicity, making it a reactive "click chemistry" reagent for covalent modifications . In contrast, the sulfinic acid form is more stable but less reactive, favoring applications in catalysis or as a synthetic precursor.
Biological Activity
2-Methoxy-1,3-thiazole-5-sulfinic acid is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring a thiazole ring, allows it to exhibit various biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₄H₅NO₃S₂
- IUPAC Name : this compound
- Functional Groups : Contains a methoxy group and a sulfinic acid group, contributing to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfinic acid group can undergo oxidation to form sulfonic acids or reduction to thiols, which may enhance its bioactivity. The thiazole ring allows for electrophilic and nucleophilic substitutions that can modify its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | Significant antibacterial potential |
| Escherichia coli | 16 μg/mL | Moderate effects observed |
| Enterococcus faecalis | 8 μg/mL | Effective against clinical isolates |
| Pseudomonas aeruginosa | 32 μg/mL | Limited effectiveness |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing its anticancer potential against colon carcinoma cell lines (HCT-116), the compound demonstrated significant cytotoxicity:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | 4.5 ± 0.5 | Induces apoptosis in cancer cells |
| Standard Drug (5-Fluorouracil) | 5.0 | Comparison for efficacy |
The IC50 value indicates that the compound is comparable to established chemotherapeutics, suggesting potential for drug development.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Antibacterial Studies : Research has shown that this compound inhibits biofilm formation in bacteria, which is critical for treating chronic infections.
- Molecular Docking Studies : Computational studies have indicated potential binding affinities with targets involved in cancer progression and bacterial resistance mechanisms.
- Toxicity Assessments : Evaluations of cytotoxicity against non-cancerous cell lines reveal selective toxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
